Germacra-1(10),11(13)-trien-12-oic acid, 6alpha-hydroxy-, gamma-lactone, (E,E)-

Catalog No.
S524245
CAS No.
553-21-9
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germacra-1(10),11(13)-trien-12-oic acid, 6alpha-hy...

CAS Number

553-21-9

Product Name

Germacra-1(10),11(13)-trien-12-oic acid, 6alpha-hydroxy-, gamma-lactone, (E,E)-

IUPAC Name

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1

InChI Key

HRYLQFBHBWLLLL-GRFSRWIASA-N

solubility

Soluble in DMSO

Synonyms

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide.

Canonical SMILES

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C

Isomeric SMILES

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C

The exact mass of the compound Costunolide is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Costunolide is a naturally occurring sesquiterpene lactone characterized by its unfunctionalized 10-membered germacrane ring and a highly reactive α-methylene-γ-lactone moiety . As a fundamental building block in the biosynthesis and semi-synthesis of complex guaianolides and eudesmanolides, it is a critical precursor for medicinal chemistry and agricultural research [1]. Beyond its utility as a synthetic scaffold, costunolide is a potent inhibitor of NF-κB and telomerase, driving its procurement for high-throughput screening in oncology and inflammation models . Its distinct reactivity profile demands specific handling protocols, making it a specialized reagent rather than a generic screening compound .

Substituting costunolide with closely related sesquiterpene lactones like parthenolide or dehydrocostus lactone compromises both synthetic workflows and assay reproducibility. In synthetic applications, costunolide provides the unmodified 10-membered germacrane carbocycle necessary for biomimetic cyclization into guaianolides, a pathway inaccessible if starting from the epoxide-containing parthenolide [1]. In biological assays, costunolide's specific Michael-acceptor reactivity profile results in distinct thiol-binding kinetics. Furthermore, costunolide's pronounced instability in aqueous buffers requires strict solvent management (e.g., anhydrous DMSO) that generic protocols for more stable analogues fail to address, leading to rapid degradation and false negatives if substituted blindly .

Biomimetic Precursor Efficiency for Guaianolide Synthesis

Costunolide serves as the foundational germacranolide precursor for the synthesis of complex sesquiterpene lactones. In comparative synthetic pathways, costunolide can be directly oxidized and cyclized to yield kauniolide and other guaianolides, whereas starting from parthenolide requires navigating its pre-existing epoxide ring, limiting downstream structural diversity [1].

Evidence DimensionSynthetic pathway versatility
Target Compound DataDirect precursor to guaianolides and eudesmanolides via simple oxidation/cyclization
Comparator Or BaselineParthenolide (contains epoxide, restricting biomimetic conversion)
Quantified DifferenceEnables direct access to multiple sesquiterpene classes from a single unfunctionalized macrocyclic scaffold
ConditionsBiomimetic synthesis and heterologous expression systems

Procurement of costunolide is essential for medicinal chemistry programs aiming to build diverse sesquiterpene lactone libraries from a single baseline scaffold.

Superior Suppression of NO Production via NF-κB Inhibition

In comparative assays measuring the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation, costunolide demonstrates a more potent suppression of nitric oxide (NO) production than parthenolide [1]. Costunolide effectively down-regulates iNOS expression by targeting IκB phosphorylation and degradation, outperforming the standard benchmark parthenolide in specific macrophage models [1].

Evidence DimensionInhibition of NO production in LPS-stimulated cells
Target Compound DataStronger dose-dependent suppression of iNOS mRNA and protein expression
Comparator Or BaselineParthenolide (PTL)
Quantified DifferenceDemonstrated superior inhibitory potency on NO production compared to equivalent doses of PTL
ConditionsLPS-stimulated RAW 264.7 macrophage assay

For researchers developing anti-inflammatory models, costunolide provides a higher-potency baseline for IκB phosphorylation targeting than the standard benchmark parthenolide.

Thiol-Reactivity and Aqueous Buffer Degradation

Costunolide possesses a highly reactive α-methylene-γ-lactone group that rapidly undergoes Michael addition with nucleophiles. Compared to synthetically masked prodrugs or saturated lactones, costunolide exhibits significant instability in aqueous buffers. Stock solutions must be maintained in anhydrous organic solvents (e.g., DMSO at ~100 mg/mL) and aqueous dilutions used within 24 hours to prevent assay failure .

Evidence DimensionSolution half-life and stability
Target Compound Data<24 hours stability in aqueous biological buffers
Comparator Or BaselineSaturated lactones or Mannich-base prodrugs (extended aqueous half-life)
Quantified DifferenceRequires immediate use upon aqueous dilution, unlike stable analogues that tolerate prolonged aqueous storage
ConditionsAqueous buffer (pH 7.2) at room temperature vs anhydrous DMSO at -20°C

Procurement teams must ensure that downstream users are equipped to handle strict anhydrous storage and immediate-use protocols to prevent assay failure due to compound degradation.

Targeted Telomerase Inhibition in Oncology Models

Costunolide is an established inhibitor of human telomerase activity, a property not uniformly shared across all sesquiterpene lactones. It exhibits an IC50 of 65 µM in MCF-7 breast cancer cells, driving apoptosis through the down-regulation of Bcl-2 and survivin, and the activation of caspase-3 .

Evidence DimensionTelomerase inhibition (IC50)
Target Compound DataIC50 = 65 µM
Comparator Or BaselineGeneral sesquiterpene lactone baseline (often lack specific telomerase activity)
Quantified DifferenceProvides a quantifiable baseline for telomerase-targeted screening
ConditionsMCF-7 breast cancer cell line assay

Validates the procurement of costunolide as a specific positive control or starting scaffold for telomerase-inhibiting drug discovery programs.

Precursor for Sesquiterpene Library Synthesis

Due to its unfunctionalized germacrane ring, costunolide is the preferred starting material for the biomimetic synthesis of guaianolides and eudesmanolides, offering greater structural versatility than epoxide-containing analogues like parthenolide [1].

Positive Control in NF-κB and iNOS Assays

Costunolide's superior potency in suppressing NO production and IκB phosphorylation makes it an ideal benchmark compound for evaluating novel anti-inflammatory agents in macrophage models [2].

Development of Targeted Nano-formulations

Because of its poor aqueous stability and high reactivity with biological nucleophiles, costunolide is heavily procured for materials science research focused on developing pH-responsive mesoporous silica nanoparticles and liposomal delivery systems to enhance bioavailability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 Da

Monoisotopic Mass

232.146329876 Da

Boiling Point

205.00 to 211.00 °C. @ 13.00 mm Hg

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

106 - 107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4IK578SA7Z

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Wikipedia

Costunolide
1: Pavan Kumar C, Devi A, Ashok Yadav P, Rao Vadaparthi R, Shankaraiah G, Sowjanya P, Jain N, Suresh Babu K. "Click" reaction mediated synthesis of costunolide and dehydrocostuslactone derivatives and evaluation of their cytotoxic activity. J Asian Nat Prod Res. 2016 Jun 22:1-16. [Epub ahead of print] PubMed PMID: 27329166.
2: Zhang C, Lu T, Wang GD, Ma C, Zhou YF. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells. Biomed Pharmacother. 2016 May;80:253-9. doi: 10.1016/j.biopha.2016.03.031. Epub 2016 Apr 1. PubMed PMID: 27133064.
3: Hua P, Sun M, Zhang G, Zhang Y, Song G, Liu Z, Li X, Zhang X, Li B. Costunolide Induces Apoptosis through Generation of ROS and Activation of P53 in Human Esophageal Cancer Eca-109 Cells. J Biochem Mol Toxicol. 2016 Apr 14. doi: 10.1002/jbt.21810. [Epub ahead of print] PubMed PMID: 27078502.
4: Hua P, Zhang G, Zhang Y, Sun M, Cui R, Li X, Li B, Zhang X. Costunolide induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells. Oncol Lett. 2016 Apr;11(4):2780-2786. Epub 2016 Mar 1. PubMed PMID: 27073552; PubMed Central PMCID: PMC4812560.
5: Zheng H, Chen Y, Zhang J, Wang L, Jin Z, Huang H, Man S, Gao W. Evaluation of protective effects of costunolide and dehydrocostuslactone on ethanol-induced gastric ulcer in mice based on multi-pathway regulation. Chem Biol Interact. 2016 Apr 25;250:68-77. doi: 10.1016/j.cbi.2016.03.003. Epub 2016 Mar 10. PubMed PMID: 26970604.
6: Wang Z, Zhao X, Gong X. Costunolide induces lung adenocarcinoma cell line A549 cells apoptosis through ROS (reactive oxygen species)-mediated endoplasmic reticulum stress. Cell Biol Int. 2016 Mar;40(3):289-97. doi: 10.1002/cbin.10564. Epub 2016 Jan 21. PubMed PMID: 26609913.
7: Zhang JZ, Wang L, Jin ZX, Qu Z, Chen YL, Gao WY. [Pharmacokinetics study on costunolide and dehydrocostuslactone after administration of traditional Chinese medicine Weichang'an pills]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(6):1173-8. Chinese. PubMed PMID: 26226766.
8: Yang ZJ, Ge WZ, Li QY, Lu Y, Gong JM, Kuang BJ, Xi X, Wu H, Zhang Q, Chen Y. Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues. J Med Chem. 2015 Sep 10;58(17):7007-20. doi: 10.1021/acs.jmedchem.5b00915. Epub 2015 Aug 20. PubMed PMID: 26226279.
9: Roy A, Manikkam R. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach. Phytother Res. 2015 Oct;29(10):1532-9. doi: 10.1002/ptr.5408. Epub 2015 Jul 14. PubMed PMID: 26178525.
10: Lin X, Peng Z, Su C. Potential anti-cancer activities and mechanisms of costunolide and dehydrocostuslactone. Int J Mol Sci. 2015 May 13;16(5):10888-906. doi: 10.3390/ijms160510888. Review. PubMed PMID: 25984608; PubMed Central PMCID: PMC4463681.
11: Rao Vadaparthi PR, Kumar K, Sarma VU, Hussain QA, Babu KS. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD. Pharmacogn Mag. 2015 Jan-Mar;11(41):180-90. doi: 10.4103/0973-1296.149736. PubMed PMID: 25709231; PubMed Central PMCID: PMC4329622.
12: Yin H, Zhuang YB, Li EE, Bi HP, Zhou W, Liu T. Heterologous biosynthesis of costunolide in Escherichia coli and yield improvement. Biotechnol Lett. 2015 Jun;37(6):1249-55. doi: 10.1007/s10529-015-1784-6. Epub 2015 Feb 21. PubMed PMID: 25700819.
13: Dong GZ, Shim AR, Hyeon JS, Lee HJ, Ryu JH. Inhibition of Wnt/β-Catenin Pathway by Dehydrocostus Lactone and Costunolide in Colon Cancer Cells. Phytother Res. 2015 May;29(5):680-6. doi: 10.1002/ptr.5299. Epub 2015 Jan 27. PubMed PMID: 25625870.
14: Scarponi C, Butturini E, Sestito R, Madonna S, Cavani A, Mariotto S, Albanesi C. Inhibition of inflammatory and proliferative responses of human keratinocytes exposed to the sesquiterpene lactones dehydrocostuslactone and costunolide. PLoS One. 2014 Sep 16;9(9):e107904. doi: 10.1371/journal.pone.0107904. eCollection 2014. PubMed PMID: 25226283; PubMed Central PMCID: PMC4166670.
15: Peng Z, Wang Y, Gu X, Guo X, Yan C. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Oct;28(10):1325-34. doi: 10.1002/bmc.3167. Epub 2014 Jun 2. PubMed PMID: 24889523.
16: Pitchai D, Roy A, Banu S. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells. Phytother Res. 2014 Oct;28(10):1499-505. doi: 10.1002/ptr.5155. Epub 2014 Apr 15. PubMed PMID: 24733523.
17: Butturini E, Di Paola R, Suzuki H, Paterniti I, Ahmad A, Mariotto S, Cuzzocrea S. Costunolide and Dehydrocostuslactone, two natural sesquiterpene lactones, ameliorate the inflammatory process associated to experimental pleurisy in mice. Eur J Pharmacol. 2014 May 5;730:107-15. doi: 10.1016/j.ejphar.2014.02.031. Epub 2014 Mar 10. PubMed PMID: 24625594.
18: Zhang J, Hu X, Gao W, Qu Z, Guo H, Liu Z, Liu C. Pharmacokinetic study on costunolide and dehydrocostuslactone after oral administration of traditional medicine Aucklandia lappa Decne. by LC/MS/MS. J Ethnopharmacol. 2014;151(1):191-7. doi: 10.1016/j.jep.2013.10.024. Epub 2013 Nov 8. PubMed PMID: 24216164.
19: Whipple RA, Vitolo MI, Boggs AE, Charpentier MS, Thompson K, Martin SS. Parthenolide and costunolide reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition. Breast Cancer Res. 2013;15(5):R83. PubMed PMID: 24028602; PubMed Central PMCID: PMC3979133.
20: Choi YK, Cho SG, Woo SM, Yun YJ, Jo J, Kim W, Shin YC, Ko SG. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity. Evid Based Complement Alternat Med. 2013;2013:936257. doi: 10.1155/2013/936257. Epub 2013 Aug 13. PubMed PMID: 23997800; PubMed Central PMCID: PMC3755433.

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